Dimethyl secbutylmalonate

描述

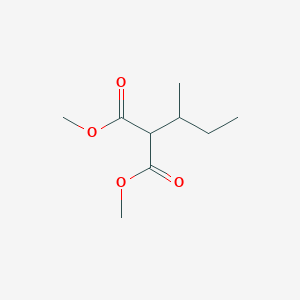

Dimethyl secbutylmalonate (systematic name pending based on IUPAC nomenclature) is a dialkyl ester of malonic acid, characterized by a sec-butyl group and two methyl ester substituents. Malonate esters are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as nucleophiles and intermediates in Michael additions, alkylations, and cyclocondensations .

属性

CAS 编号 |

39520-23-5 |

|---|---|

分子式 |

C9H16O4 |

分子量 |

188.22 g/mol |

IUPAC 名称 |

dimethyl 2-butan-2-ylpropanedioate |

InChI |

InChI=1S/C9H16O4/c1-5-6(2)7(8(10)12-3)9(11)13-4/h6-7H,5H2,1-4H3 |

InChI 键 |

RBFZANFDIJTDPK-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)C(C(=O)OC)C(=O)OC |

产品来源 |

United States |

化学反应分析

Alkylation Reactions

Malonate esters undergo alkylation at the α-position due to the acidity of the α-hydrogens. For dimethyl sec-butylmalonate, alkylation typically involves:

Base-Catalyzed Alkylation

-

Reagents : Sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation.

-

Alkylating Agents : sec-Butyl halides (e.g., sec-butyl chloride) or allylic bromides.

-

Conditions :

A patent demonstrated that stepwise addition of chlorinated sec-butane improves conversion rates by maintaining reagent concentration .

Phase-Transfer Catalyzed Reactions

Phase-transfer catalysis (PTC) enhances reaction efficiency in biphasic systems:

-

Catalysts : Crown ethers or tetrabutylammonium salts.

-

Substrates : Alkyl halides (e.g., benzyl bromide) for α-alkylation.

Enantioselective α-Alkylation

Chiral phase-transfer catalysts enable asymmetric synthesis:

-

Scope : Propargylic and benzylic halides show moderate-to-high enantioselectivity (66–99% ee) .

-

Mechanism : The catalyst stabilizes the enolate intermediate, directing alkylation stereoselectively.

Hydrolysis and Decarboxylation

Malonate esters hydrolyze under acidic or basic conditions:

-

Selective Hydrolysis :

-

Decarboxylation : Heating with HCl yields sec-butylacetic acid derivatives.

Cross-Coupling Reactions

Iron(III) catalysts enable alkylative cyclization:

相似化合物的比较

Structural and Physicochemical Properties

The table below compares dimethyl secbutylmalonate with key analogues, emphasizing substituent effects:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | Not explicitly provided | Likely C9H16O4 | ~188.22 (estimated) | ~200–220 (estimated) | ~1.05–1.10 | Methyl, sec-butyl |

| Dimethyl malonate | 108-59-8 | C5H8O4 | 132.11 | 181–182 | 1.154 | Methyl |

| Diethyl malonate | 105-53-3 | C7H12O4 | 160.17 | 199.3 | 1.055 | Ethyl |

| Dibutyl malonate | 1190-39-2 | C11H20O4 | 216.27 | 251–252 | 0.992 | Butyl |

| Diethyl 2-sec-butyl-2-ethylmalonate | 76-71-1 | C13H24O4 | 244.32 | Not reported | Not reported | Ethyl, sec-butyl |

| Diethyl benzylmalonate | 607-81-8 | C14H18O4 | 250.29 | Not reported | Not reported | Ethyl, benzyl |

Key Observations :

常见问题

Q. How do trace impurities in this compound affect its application in asymmetric synthesis?

- Methodological Answer : Conduct enantioselectivity studies using chiral catalysts (e.g., BINOL derivatives). Compare reaction outcomes with ultra-pure vs. technical-grade samples. Quantify impurity profiles via LC-MS and correlate with enantiomeric excess (ee) using chiral HPLC .

Key Considerations for Researchers

- Data Reproducibility : Document all variables (e.g., humidity, equipment calibration) to enable cross-lab validation .

- Safety Protocols : Refer to SDS for handling guidelines (e.g., PPE requirements, spill management) .

- Ethical Reporting : Disclose conflicts of interest and raw data repositories per ICMJE standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。